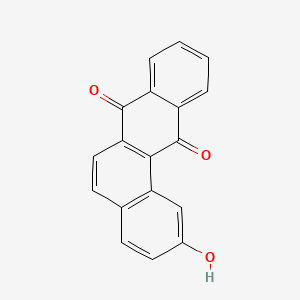
Phenyl propyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl propyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its versatile applications in various fields, including agriculture, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl propyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The general reaction scheme is as follows: [ \text{R-NH}_2 + \text{CS}_2 + \text{R’-X} \rightarrow \text{R-N(CS)_2-R’} + \text{HX} ] where R represents the phenyl group, and R’ represents the propyl group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl propyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides.
Reduction: Reduction reactions can convert dithiocarbamates back to their corresponding amines and carbon disulfide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Thiuram disulfides.
Reduction: Amines and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Applications De Recherche Scientifique
Phenyl propyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Mécanisme D'action
The mechanism of action of phenyl propyldithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasmic constituents. This inhibition is facilitated by the formation of stable complexes with metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺) .
Comparaison Avec Des Composés Similaires
Phenyl propyldithiocarbamate can be compared with other dithiocarbamates such as:
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Manganese ethylenebisdithiocarbamate
Uniqueness: this compound is unique due to its specific phenyl and propyl substituents, which confer distinct chemical properties and reactivity compared to other dithiocarbamates.
Propriétés
Numéro CAS |
73622-77-2 |
|---|---|
Formule moléculaire |
C10H13NS2 |
Poids moléculaire |
211.4 g/mol |
Nom IUPAC |
phenyl N-propylcarbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
Clé InChI |
WHLCFAJLUWTIBP-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=S)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


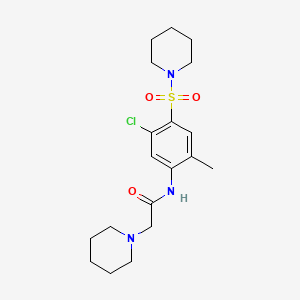
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
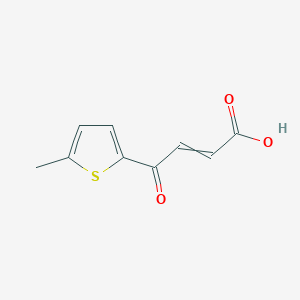


![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
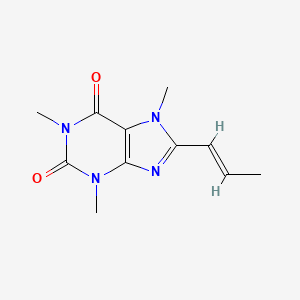


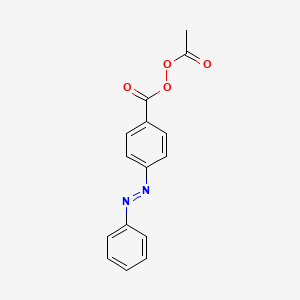
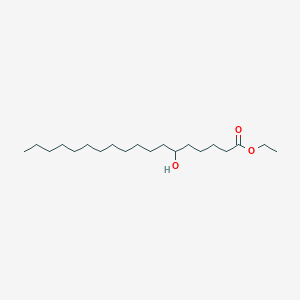
![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
